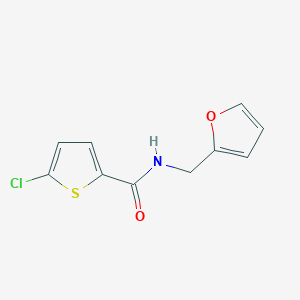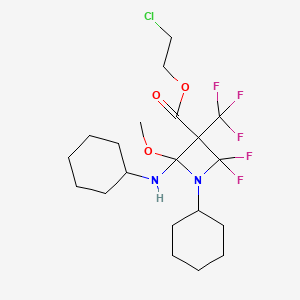![molecular formula C28H28ClNO6 B5505275 (4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds related to "(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol" involves complex reactions indicating the compound's intricate synthesis process. For instance, a related synthesis involved the condensation of dl-N-benzyl-3-(3, 4-dimethoxyphenyl) alanine ester, cyclization, and reduction processes to produce various isoquinoline derivatives (Yoneda, 1964).
Molecular Structure Analysis
Molecular structure analysis through crystallography and NMR techniques reveals detailed insights into the spatial arrangement and bonding interactions within molecules similar to the compound of interest. For example, the 4-chlorophenyl ring's inclination relative to the isoquinoline group's pyridine ring has been analyzed in derivatives, indicating specific molecular orientations that influence the compound's physical and chemical properties (Mague et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds show a range of activities, including the formation of inversion dimers through hydrogen bonds and the disorder in methyl acetate groups. These reactions highlight the compound's reactive nature and potential interactions in chemical environments (Mague et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. While specific data for "this compound" is not provided, related compounds exhibit unique physical characteristics due to their molecular structure (Mague et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of the compound's analysis. Studies on related molecules show diverse chemical behaviors that could be extrapolated to understand the chemical properties of "this compound" (Yoneda, 1964).
Scientific Research Applications
Synthesis and Derivation
- Synthesis of Alkaloids and Indoloisoquinolines : The compound has been utilized in the synthesis of various alkaloids. For instance, Orito et al. (1999) described the palladium(0)-catalyzed carbonylation of related compounds to produce phthalideisoquinoline and protoberberine alkaloids, showcasing the utility of such compounds in complex organic syntheses (Orito et al., 1999).
Chemical Reactions and Properties
Reactivity Studies : The reactivity of radical cations produced by photosensitized oxidation of related compounds, like 4-methoxybenzyl alcohol derivatives, has been studied, providing insights into their unique chemical behaviors (Del Giacco et al., 2008).
Electrochemical Oxidation : Research by Majeed et al. (1984) focused on the electrochemical oxidation of aromatic ethers, including compounds similar to the one . This study aids in understanding the electrochemical properties and potential applications of such compounds (Majeed et al., 1984).
properties
IUPAC Name |
(4-chlorophenyl)-[4-[(2,3-dimethoxyphenyl)methyl]-6,7,8-trimethoxyisoquinolin-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClNO6/c1-32-21-8-6-7-17(26(21)34-3)13-18-15-30-24(25(31)16-9-11-19(29)12-10-16)23-20(18)14-22(33-2)27(35-4)28(23)36-5/h6-12,14-15,25,31H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHSMANMFYZIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=CN=C(C3=C(C(=C(C=C23)OC)OC)OC)C(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)
